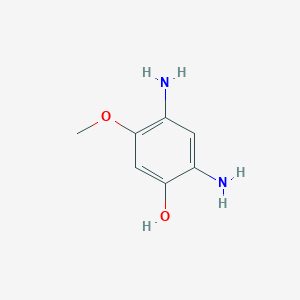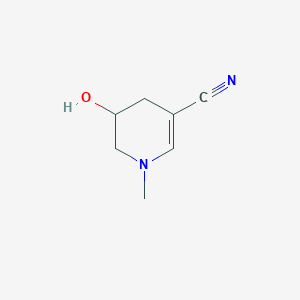
8-Methoxy-2-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-phenyl-3H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds that contain a benzene ring fused with a pyrimidine ring. These compounds have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 8-Methoxy-2-phenyl-3H-quinazolin-4-one typically involves the reaction of 2-aminobenzoic acid with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of phenyl isothiocyanate and 2-aminobenzoic acid, which are refluxed in an appropriate solvent to yield the desired quinazolinone derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
8-Methoxy-2-phenyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydroquinazolinones .
Scientific Research Applications
8-Methoxy-2-phenyl-3H-quinazolin-4-one has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-phenyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity . In cancer cells, it induces apoptosis through the activation of caspases and the mitochondrial pathway .
Comparison with Similar Compounds
8-Methoxy-2-phenyl-3H-quinazolin-4-one can be compared with other quinazolinone derivatives such as:
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities. For example, the presence of bromine or chlorine atoms in the phenyl ring can enhance antimicrobial activity compared to the methoxy group . The uniqueness of 8-Methoxy-2-phenyl-3H-quinazolin-4-one lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications .
Properties
CAS No. |
172462-89-4 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
8-methoxy-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-9-5-8-11-13(12)16-14(17-15(11)18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) |
InChI Key |
XMLHWESTKAFTNA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C3=CC=CC=C3 |
Isomeric SMILES |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C3=CC=CC=C3 |
Synonyms |
4(1H)-Quinazolinone, 8-methoxy-2-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)

![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)


![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)
![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)

